

# Technical Guide: ((Chlorodifluoromethyl)sulfonyl)benzene (CAS 930836-30-9)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ((Chlorodifluoromethyl)sulfonyl)benzene

Cat. No.: B1261304

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**((Chlorodifluoromethyl)sulfonyl)benzene**, also known as chlorodifluoromethyl phenyl sulfone, is a significant reagent in modern organic synthesis, particularly valued for its role as a non-ozone-depleting precursor for the generation of difluorocarbene ( $:CF_2$ ). This versatile intermediate is crucial for the introduction of the difluoromethyl ( $CF_2H$ ) and difluoromethylene ( $-CF_2-$ ) moieties into organic molecules. The incorporation of these groups can profoundly influence the physicochemical and biological properties of compounds, making this reagent a valuable tool in the development of novel pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of **((chlorodifluoromethyl)sulfonyl)benzene**, including its chemical and physical properties, detailed experimental protocols for its synthesis and application in difluoromethylation reactions, and a mechanistic exploration of its function as a difluorocarbene source.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **((chlorodifluoromethyl)sulfonyl)benzene** is presented in the table below.

Property	Value	Reference
CAS Number	930836-30-9	--INVALID-LINK--
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClF <sub>2</sub> O <sub>2</sub> S	--INVALID-LINK--
Molecular Weight	226.63 g/mol	--INVALID-LINK--
IUPAC Name	(Chloro(difluoro)methyl)sulfonylbenzene	
Synonyms	Chlorodifluoromethyl phenyl sulfone	--INVALID-LINK--
Physical Form	Solid, semi-solid, or liquid	--INVALID-LINK--
Storage Temperature	2-8°C, under inert atmosphere	--INVALID-LINK--

## Synthesis of ((Chlorodifluoromethyl)sulfonyl)benzene

**((Chlorodifluoromethyl)sulfonyl)benzene** can be synthesized through two primary routes: the chlorination of difluoromethyl phenyl sulfone (PhSO<sub>2</sub>CF<sub>2</sub>H) or the oxidation of chlorodifluoromethyl phenyl sulfide (PhSCF<sub>2</sub>Cl). The latter is a non-ozone-depleting substance (non-ODS) based method.

## Experimental Protocol: Synthesis via Oxidation of Chlorodifluoromethyl Phenyl Sulfide

This protocol is adapted from the work of Hu and coworkers and represents a more environmentally conscious approach.<sup>[1]</sup>

Materials:

- Chlorodifluoromethyl phenyl sulfide (PhSCF<sub>2</sub>Cl)
- Sodium periodate (NaIO<sub>4</sub>)
- Acetonitrile (CH<sub>3</sub>CN)

- Water (H<sub>2</sub>O)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

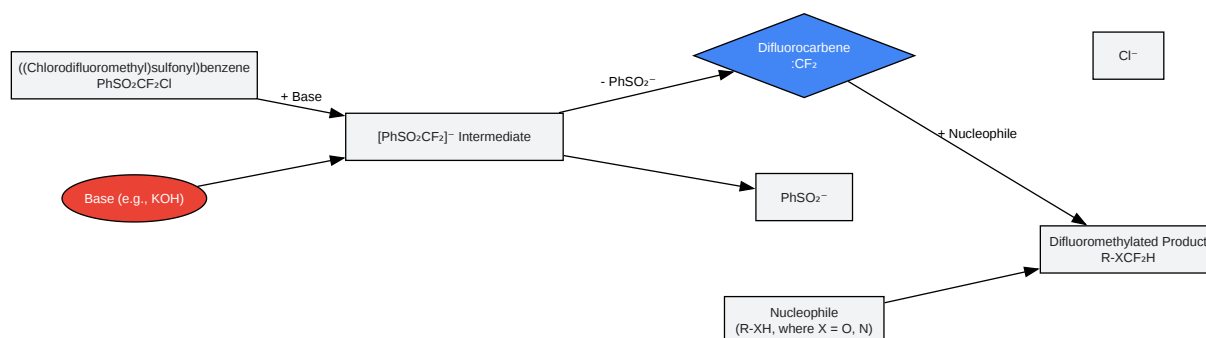
- To a solution of chlorodifluoromethyl phenyl sulfide (1.0 mmol) in a mixture of acetonitrile (5 mL) and water (5 mL), add sodium periodate (2.5 mmol).
- Stir the resulting mixture vigorously at 50 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **((chlorodifluoromethyl)sulfonyl)benzene**.

## Applications in Organic Synthesis: A Difluorocarbene Source

The primary application of **((chlorodifluoromethyl)sulfonyl)benzene** is as a precursor to difluorocarbene, a highly reactive intermediate for O- and N-difluoromethylation reactions. The generation of difluorocarbene is typically achieved under basic conditions.<sup>[1]</sup>

## Mechanism of Difluorocarbene Generation and Difluoromethylation

The reaction proceeds through a base-mediated elimination of the chlorodifluoromethylsulfonyl group to form difluorocarbene, which is then trapped by a nucleophile (e.g., a phenoxide or an amine).



[Click to download full resolution via product page](#)

Mechanism of Difluorocarbene Generation and Subsequent Nucleophilic Attack.

## Experimental Protocol: O-Difluoromethylation of Phenols

This protocol provides a general procedure for the O-difluoromethylation of phenols using **((chlorodifluoromethyl)sulfonyl)benzene**.<sup>[1]</sup>

Materials:

- Phenol derivative
- **((Chlorodifluoromethyl)sulfonyl)benzene**
- Potassium hydroxide (KOH)
- Acetonitrile ( $\text{CH}_3\text{CN}$ )
- Water ( $\text{H}_2\text{O}$ )
- Ethyl acetate (EtOAc)

- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- To a stirred solution of the phenol (1.0 mmol) and potassium hydroxide (3.0 mmol) in a mixture of acetonitrile (5 mL) and water (0.5 mL), add **((chlorodifluoromethyl)sulfonyl)benzene** (1.5 mmol).
- Heat the reaction mixture to 50 °C and stir until the starting material is consumed, as monitored by TLC.
- Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel to yield the desired aryl difluoromethyl ether.

Table of Representative Yields for O-Difluoromethylation:

Phenol Derivative	Product	Yield (%)
4-Methoxyphenol	1-(Difluoromethoxy)-4-methoxybenzene	85
4-Chlorophenol	1-Chloro-4-(difluoromethoxy)benzene	78
4-Nitrophenol	1-(Difluoromethoxy)-4-nitrobenzene	65

## Experimental Protocol: N-Difluoromethylation of N-Heterocycles

This protocol outlines a general method for the N-difluoromethylation of nitrogen-containing heterocycles.[1]

Materials:

- N-Heterocycle (e.g., imidazole, benzimidazole)
- **((Chlorodifluoromethyl)sulfonyl)benzene**
- Potassium hydroxide (KOH)
- Acetonitrile ( $\text{CH}_3\text{CN}$ )
- Water ( $\text{H}_2\text{O}$ )
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- To a solution of the N-heterocycle (1.0 mmol) and potassium hydroxide (3.0 mmol) in a mixture of acetonitrile (5 mL) and water (0.5 mL), add **((chlorodifluoromethyl)sulfonyl)benzene** (1.5 mmol).
- Stir the mixture at 50 °C and monitor the reaction by TLC.
- Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate (3 x 20 mL).
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the N-difluoromethylated heterocycle.

Table of Representative Yields for N-Difluoromethylation:

N-Heterocycle	Product	Yield (%)
Imidazole	1-(Difluoromethyl)-1H-imidazole	75
Benzimidazole	1-(Difluoromethyl)-1H-benzimidazole	72

## Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature reveals a notable absence of studies on the specific biological activity or the engagement of **((chlorodifluoromethyl)sulfonyl)benzene** in any signaling pathways. Its primary role is established as a synthetic reagent for the introduction of difluoromethyl groups into other molecules. While the broader class of benzene sulfonamides is known to exhibit a wide range of biological activities, no specific data is available for this particular compound. Consequently, a diagram for a biological signaling pathway cannot be provided at this time. Researchers in drug development may find this compound useful for synthesizing analogs of biologically active molecules to probe the effect of difluoromethyl substitution.

## Safety Information

**((Chlorodifluoromethyl)sulfonyl)benzene** should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

### Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

#### Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Conclusion

**((Chlorodifluoromethyl)sulfonyl)benzene** is a valuable and efficient reagent for the synthesis of O- and N-difluoromethylated compounds. Its utility as a non-ODS difluorocarbene precursor makes it an attractive choice for synthetic chemists. The experimental protocols provided herein offer a practical guide for its synthesis and application. While its direct biological activity remains unexplored, its role in the synthesis of potentially bioactive molecules underscores its importance in the field of medicinal chemistry and drug discovery. Future research may yet uncover direct biological roles for this compound, but for now, its primary value lies in its synthetic utility.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Technical Guide: ((Chlorodifluoromethyl)sulfonyl)benzene (CAS 930836-30-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1261304#chlorodifluoromethyl-sulfonyl-benzene-cas-number-930836-30-9]

#### Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)